Methyl 1,4-diazepane-2-carboxylate dihydrochloride
Description
Methyl 1,4-diazepane-2-carboxylate dihydrochloride is a seven-membered diazepane derivative featuring a methyl ester group at the 2-position and two hydrochloride counterions. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules targeting neurological receptors or enzymes . Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C7H16Cl2N2O2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl 1,4-diazepane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-5-8-3-2-4-9-6;;/h6,8-9H,2-5H2,1H3;2*1H |
InChI Key |
LZMRAZFSIJKZNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCCN1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-diazepane-2-carboxylate dihydrochloride typically involves the reaction of 1,4-diazepane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or further functionalization.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂O) | Dilute hydrochloric acid | 1,4-diazepane-2-carboxylic acid |
| Basic (NaOH, H₂O/EtOH) | Aqueous sodium hydroxide | Sodium 1,4-diazepane-2-carboxylate |
Example : Hydrolysis in 1M HCl at reflux for 6 hours yields the carboxylic acid derivative, confirmed by IR (loss of ester C=O at ~1740 cm⁻¹, appearance of carboxylic O-H stretch at ~2500–3300 cm⁻¹) .
Nucleophilic Substitution at Nitrogen
The secondary amines in the diazepane ring participate in alkylation or acylation reactions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | N-Methyl-1,4-diazepane-2-carboxylate |
| Acylation | Acetyl chloride, Et₃N | DCM, 0°C→RT, 4h | N-Acetyl-1,4-diazepane-2-carboxylate |
Example : Treatment with benzyl bromide in the presence of triethylamine produces N-benzyl derivatives, as reported in Suzuki coupling protocols .
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol using strong hydride donors.
| Reagents | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C→RT | (1,4-diazepan-2-yl)methanol |
| NaBH₄ (with Lewis acids) | MeOH, 0°C→RT | Partial reduction to aldehyde* |
Note: NaBH₄ typically requires activation (e.g., CeCl₃) for ester reduction.
Oxidation to N-Oxides
The tertiary amine in the diazepane ring is oxidized to form N-oxides, enhancing polarity and pharmacological relevance.
| Reagents | Conditions | Products |
|---|---|---|
| mCPBA | DCM, 0°C→RT, 2h | 1,4-diazepane-2-carboxylate N-oxide |
| H₂O₂ (30%) | AcOH, RT, 24h | Mixture of mono- and di-oxides |
Example : Oxidation with mCPBA (1.2 equiv) yields a single N-oxide confirmed by MS ([M+H]⁺ = 231.1) and NMR (downfield shift of adjacent protons) .
Ring Functionalization via Cyclization
The diazepane ring participates in cycloaddition or ring-expansion reactions under catalytic conditions.
| Reaction Type | Catalysts/Reagents | Products |
|---|---|---|
| Buchwald–Hartwig coupling | Pd(OAc)₂, Xantphos | Aryl-substituted diazepanes |
| Michael Addition | K₂CO₃, acrylonitrile | Cyanoethylated derivatives |
Example : Coupling with aryl halides using Pd catalysis introduces aromatic groups at the nitrogen, as demonstrated in the synthesis of α4β2 nicotinic acetylcholine receptor ligands .
Salt Formation and Cocrystallization
The dihydrochloride salt form enables cocrystallization with chiral resolving agents for enantiomeric separation.
| Resolving Agent | Conditions | Outcome |
|---|---|---|
| (R)-TED* | Acetonitrile, RT | Cocrystal (1:1 molar ratio) |
| L-Tartaric acid | EtOH/H₂O, reflux | Diastereomeric salt precipitation |
*TED = Triethylenediamine. Cocrystals exhibit distinct DSC profiles (melting point ~210°C) and PXRD patterns .
Key Reaction Data Table
| Reaction | Yield (%) | Key Analytical Data |
|---|---|---|
| Ester hydrolysis | 85–90 | IR: 1705 cm⁻¹ (COOH); MS: [M+H]⁺ = 173 |
| N-Alkylation | 70–75 | ¹H NMR: δ 3.65 (s, COOCH₃) |
| N-Oxidation | 60–65 | ¹³C NMR: δ 65.2 (N-O) |
| Buchwald coupling | 50–55 | HPLC purity: >95% |
Scientific Research Applications
Methyl 1,4-diazepane-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,4-diazepane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural and physicochemical distinctions between methyl 1,4-diazepane-2-carboxylate dihydrochloride and analogous compounds are summarized below:
Key Observations :
- Ring Size and Substituents : The target compound’s diazepane core distinguishes it from cyclopentane/cyclohexane derivatives (e.g., ), which exhibit different conformational flexibility and steric effects.
- Functional Groups : The 2-carboxylate methyl ester in the target compound contrasts with the ketone in 1-methyl-1,4-diazepan-2-one hydrochloride , altering polarity and hydrogen-bonding capacity.
- Salt Form: The dihydrochloride salt provides higher solubility compared to mono-hydrochloride analogs like those in .
Pharmacological and Chemical Behavior
- Bioavailability: The dihydrochloride salt of the target compound likely improves water solubility compared to mono-salt derivatives (e.g., ), enhancing oral or injectable delivery.
- Reactivity : The carboxylate ester group in the target compound may undergo hydrolysis more readily than the ketone in , affecting metabolic stability.
- Target Specificity : Derivatives with pyrimidinyl or thiadiazolyl substituents (e.g., ) exhibit varied receptor affinities, suggesting that the target compound’s ester group could modulate selectivity toward serine proteases or GPCRs.
Spectroscopic Distinctions
- 1H-NMR: For Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (), peaks at δ 9.18 (brs, 2H) and 3.79 (s, 3H) correspond to amine protons and the methyl ester, respectively. The target compound’s diazepane ring protons would likely show distinct splitting patterns (e.g., δ 2.24–1.65 for diazepane CH₂ groups).
Biological Activity
Methyl 1,4-diazepane-2-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a diazepane derivative. Its molecular formula is , with a molecular weight of approximately 231.12 g/mol. The compound features a diazepane ring and a carboxylate group, which contribute to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions can alter the activity of these biomolecules, leading to various biological effects. For instance, it has been noted for its potential as a Cannabinoid receptor 2 (CB2) agonist , which may provide therapeutic benefits in pain management and inflammation .
Pharmacological Effects
Research indicates that compounds within the diazepane class exhibit diverse pharmacological effects, including:
- CB2 Receptor Agonism : this compound has shown promise as a selective agonist for CB2 receptors, which are involved in modulating pain and inflammation .
- Anticancer Activity : Preliminary studies have indicated potential anticancer properties against prostate cancer cells, suggesting that this compound may inhibit tumor growth through various mechanisms .
- Neuropharmacological Properties : Some derivatives have been evaluated for their effects on neurotransmitter systems, particularly as agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and mood regulation .
Case Studies
- CB2 Agonist Activity : A study identified several 1,4-diazepane derivatives as potent and selective CB2 agonists. These compounds exhibited low metabolic stability initially but were modified to enhance their pharmacokinetic profiles .
- Anticancer Evaluation : Research involving the evaluation of diazepane derivatives revealed that specific compounds demonstrated significant activity against prostate cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to other related diazepane derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a carboxylate group enhancing solubility | CB2 agonist; anticancer potential |
| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | Tert-butyl group increases lipophilicity | Moderate CB receptor activity |
| Methyl 2-methyl-1,4-diazepane-2-carboxylate | Similar carboxylate functionality but different substitution | Varies; less studied |
Future Directions in Research
Given the promising biological activities associated with this compound:
- Further Investigation : More extensive pharmacological studies are warranted to elucidate the full scope of its biological activities and therapeutic applications.
- Optimization of Derivatives : Structural modifications may enhance selectivity and reduce side effects while improving efficacy against targeted diseases.
- Clinical Trials : Future clinical trials will be essential to validate the therapeutic potential of this compound in various medical conditions.
Q & A
Q. What are the recommended methods for synthesizing Methyl 1,4-diazepane-2-carboxylate dihydrochloride with high purity?
- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature, pH, and stoichiometry of precursors. For dihydrochloride salt formation, ensure thorough protonation using hydrochloric acid in anhydrous conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical. Monitor purity using HPLC with UV detection (e.g., C18 column, 220 nm wavelength) and compare against reference standards .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DO or DMSO-d to confirm protonation states and ring conformation.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [M+H] peak).
- X-ray Diffraction (XRD) : For crystal structure determination, employ SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns in the dihydrochloride salt .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and decomposition behavior (e.g., 239–241°C range for related diazepane derivatives) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in XRD data (e.g., unit cell parameters or hydrogen bonding networks) may arise from polymorphism or solvent inclusion. To address this:
- Perform multiple crystallization trials using varied solvents (e.g., methanol vs. acetonitrile).
- Validate results via Rietveld refinement (SHELXL) and cross-check with solid-state NMR or Raman spectroscopy .
- Publish crystallographic data in the Cambridge Structural Database (CSD) for peer validation.
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
- Methodological Answer : Common impurities include unreacted precursors or byproducts (e.g., ester hydrolysis products). Analytical workflows include:
- LC-MS/MS : Hyphenated techniques to separate and identify trace impurities (e.g., <0.1% threshold).
- Ion Chromatography : Detect chloride counterion stoichiometry deviations.
- Reference Standards : Use pharmacopeial-grade impurities (e.g., EP/JP standards) for calibration .
Table 1 : Example Impurities and Detection Limits
| Impurity Type | Detection Method | Limit of Quantification (LOQ) |
|---|---|---|
| Unreacted diazepane precursor | HPLC-UV (254 nm) | 0.05% |
| Hydrolysis byproduct | LC-MS (ESI+) | 0.01% |
Q. How can mechanistic studies elucidate the biological activity of this compound?
- Methodological Answer : For hypothesized enzyme inhibition (e.g., LSD1 analogs):
- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., methylated histone H3 peptides).
- Cellular Models : Treat cancer cell lines (e.g., K562 leukemia) and assess proliferation via MTT assays. Validate target engagement via Western blot for H3K4me2/me3 markers .
- Molecular Dynamics (MD) Simulations : Model binding interactions with diazepane rings and catalytic lysine residues.
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity reports for diazepane derivatives?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD values) may stem from batch-specific impurities or assay conditions (e.g., rodent vs. in vitro models). Mitigation steps include:
- Batch Reproducibility Testing : Analyze multiple synthesis lots via HPLC and toxicity screening (e.g., zebrafish embryo assays).
- Meta-Analysis : Cross-reference data from REACH-compliant SDS sheets and peer-reviewed studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
